![molecular formula C13H12FN B1322542 4-[(4-Fluorophenyl)methyl]aniline CAS No. 129121-50-2](/img/structure/B1322542.png)

4-[(4-Fluorophenyl)methyl]aniline

Descripción general

Descripción

“4-[(4-Fluorophenyl)methyl]aniline” is a chemical compound that is used as a model compound to study the biotransformation of secondary aromatic amines . It is also known as 4-Fluoro-N-methylaniline .

Synthesis Analysis

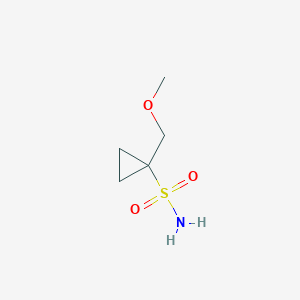

The synthesis of “this compound” involves various methods. One such method involves the reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . Another method involves the reaction of hydrated metal (II) chloride with the Schiff base ligand (L) in a methanolic medium .Molecular Structure Analysis

The molecular structure of “this compound” involves a benzamide moiety that is N-linked to a benzyl group . The Schiff base ligand and its metal (II) complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data .Chemical Reactions Analysis

The reactivity of “this compound” arises from the presence of a lone pair of electrons on the nitrogen atom, making it susceptible to a variety of chemical reactions .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis :

- 4-[(4-Fluorophenyl)methyl]aniline is used in hydroamination reactions, showing regioselective outcomes with different isomers. It plays a significant role in the synthesis of complex organic compounds (Younis et al., 2016).

Chemical Synthesis and Catalytic Performance :

- This compound is involved in the synthesis of N-(bis(4-fluorophenyl)methylene) using solid acid catalysts. Its reaction conditions and catalytic performances have been extensively studied, highlighting its versatility in organic synthesis (Zhang Zhong-biao, 2012).

Biomedical Research :

- In medicinal chemistry, derivatives of this compound are explored for their potential as hypobetalipoproteinemic agents, indicating its relevance in therapeutic applications (Lednicer et al., 1979).

Development of Sensors and Detection Methods :

- Recent studies have developed bi-functionalized luminescent frameworks involving derivatives of this compound for the detection of biomarkers in urine, showcasing its application in sensitive and selective biosensing (Jin & Yan, 2021).

Material Science and Electrochromics :

- Research in material science has utilized this compound derivatives to create novel electrochromic materials, highlighting their utility in developing advanced materials with specific optical properties (Li et al., 2017).

Safety and Hazards

“4-[(4-Fluorophenyl)methyl]aniline” is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Relevant Papers Several papers have been published on “this compound” and related compounds. These papers discuss the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as the synthesis and characterization of Schiff Base . These papers provide valuable insights into the properties and potential applications of “this compound” and similar compounds.

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRONHUYSFVLOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626776 | |

| Record name | 4-[(4-Fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129121-50-2 | |

| Record name | 4-[(4-Fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)